Product packaging for Benzoyl-l-tartaric acid(Cat. No.:CAS No. 87172-82-5)

Benzoyl-l-tartaric acid

Cat. No.: B3061295
CAS No.: 87172-82-5
M. Wt: 254.19 g/mol
InChI Key: JXXURQWKKCNUBH-HTQZYQBOSA-N
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Description

Benzoyl-L-tartaric acid (CAS 2743-38-6), also known as (-)-Dithis compound, is an enantiomerically pure compound extensively utilized as a versatile chiral resolving agent in organic and pharmaceutical chemistry . Its primary research value lies in its ability to form diastereomeric salts with racemic mixtures of basic chiral compounds, such as amines; these salts possess distinct solubilities, enabling the separation and purification of individual enantiomers . The compound is an essential tool for achieving high enantiomeric purity in the synthesis of complex molecules. Beyond chiral resolution, it serves as a fundamental building block in organic chemical synthesis . Recent research has also demonstrated the utility of benzoyl derivatization, using analogous reagents, to improve the chromatographic retention of hydrophilic peptides in tryptic peptide mapping, a critical technique in proteomics and biopharmaceutical analysis . This method introduces hydrophobic benzoyl moieties, facilitating the analysis of otherwise poorly retained peptides and thereby increasing sequence coverage for proteins . With a molecular formula of C18H14O8 and a molecular weight of 358.30 g/mol, it is characterized by a melting point of 154-156°C and is slightly soluble in water . This product is hygroscopic and should be stored at ambient temperatures . It is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O7 B3061295 Benzoyl-l-tartaric acid CAS No. 87172-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2-benzoyloxy-3-hydroxybutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O7/c12-7(9(13)14)8(10(15)16)18-11(17)6-4-2-1-3-5-6/h1-5,7-8,12H,(H,13,14)(H,15,16)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXURQWKKCNUBH-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438280
Record name benzoyl-l-tartaric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87172-82-5
Record name (2R,3R)-2-(Benzoyloxy)-3-hydroxybutanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87172-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name benzoyl-l-tartaric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Optimization

Traditional Synthesis Pathways of Benzoyl-L-Tartaric Acid

Conventional methods for synthesizing this compound, while effective, are often associated with moderate yields and the use of hazardous reagents. These pathways typically involve a two-step process: the formation of an anhydride (B1165640) intermediate followed by hydrolysis.

The primary reactants in the traditional synthesis are L-tartaric acid and benzoyl chloride. guidechem.comgoogle.com In some methods, thionyl chloride is also utilized as a raw material. guidechem.comgoogle.com Toluene (B28343) is a commonly employed solvent in these preparations. guidechem.comgoogle.com Another aromatic solvent, xylene, has also been used, which allows the reaction to proceed at a lower temperature and helps prevent the solidification of the reaction mixture. pw.edu.pl

Reactant/SolventRole in Synthesis
L-Tartaric AcidThe chiral backbone and starting material.
Benzoyl ChlorideThe acylating agent that introduces the benzoyl groups.
Thionyl ChlorideAn optional reagent used in some traditional methods. guidechem.com
TolueneA common organic solvent for the reaction. guidechem.com
XyleneAn alternative solvent to facilitate the reaction at lower temperatures. pw.edu.pl

The conventional reaction mechanism proceeds through the acylation of L-tartaric acid with benzoyl chloride to form L-(-)-Dithis compound anhydride. guidechem.com This anhydride intermediate is then hydrolyzed with water to yield the final product, this compound. guidechem.com

A significant drawback of these traditional methods is the formation of by-products. Benzoic acid is a major by-product that can complicate the purification process and reduce the final product's purity to below 98.5%. patsnap.com During the benzoylation step, hydrogen chloride gas is also evolved as a by-product. pw.edu.plgoogle.com The presence of these impurities often necessitates extensive purification steps to isolate the desired compound. pw.edu.pl Conventional synthesis methods typically result in process yields of around 50%. guidechem.com

Optimized Synthesis Approaches for Enhanced Yield and Purity

The introduction of catalytic systems has significantly improved the synthesis of this compound. Catalysts such as copper sulfate (B86663) or ferrous sulfate have been shown to shorten the reaction time and enhance both the yield and the quality of the product. guidechem.comgoogle.comchemicalbook.com The use of these catalysts avoids the need for toxic reagents like thionyl chloride, thereby improving the safety and operability of the synthesis. guidechem.com In some optimized processes, ferric chloride has also been employed as a catalyst. patsnap.comgoogle.com

CatalystImpact on Synthesis
Copper SulfateShortens reaction time, improves yield and product quality. guidechem.comchemicalbook.com
Ferrous SulfateShortens reaction time, improves yield and product quality. guidechem.com
Ferric ChlorideUsed as a catalyst in certain optimized methods. patsnap.comgoogle.com

Precise control over process parameters is crucial for achieving high yields and purity. In optimized methods, specific conditions are maintained throughout the synthesis. For instance, after the addition of benzoyl chloride, the reaction may be continued for 4 hours. guidechem.comchemicalbook.com The subsequent hydrolysis of the anhydride intermediate is often carried out by heating at reflux, for example at 100°C for 2 to 4 hours. guidechem.com Other controlled parameters include the drop rate of reactants (e.g., 1-10 mL/min for benzoyl chloride) and the cooling rate after hydrolysis (e.g., 5-10°C/min). guidechem.com Reaction temperatures are also carefully controlled, typically in the range of 70 to 150°C, to prevent thermal decomposition of the reactants and products. google.com

A key feature of optimized syntheses is the focus on sustainability, particularly through the recovery and reuse of solvents. In methods utilizing toluene as a solvent, it has been demonstrated that the toluene used in both the initial reaction and the subsequent hydrolysis step can be recycled. guidechem.comgoogle.comchemicalbook.comgoogle.com This practice not only reduces production costs but also minimizes environmental pollution, making the process more suitable for large-scale industrial production. guidechem.com

Continuous Production Methods for this compound

The efficient production of dithis compound can be achieved through continuous methodologies, which offer advantages in terms of consistency and scalability over batch processing. These methods primarily revolve around the hydrolysis of the corresponding diacyl tartaric anhydride precursor, followed by carefully controlled crystallization.

Hydrolysis of Diacyl Tartaric Anhydride in Continuous Systems

In a continuous production setup, diacyl tartaric anhydride is introduced into a hydrolysis reactor along with water. The reaction is maintained at a temperature between 80-100°C for a residence time of 2 to 25 minutes. This process efficiently converts the anhydride into dithis compound, resulting in an aqueous emulsion of its monohydrate form. The precise control over temperature and time in the continuous reactor is crucial for ensuring complete hydrolysis and high efficiency.

Controlled Crystallization and Purification in Continuous Processes

Following hydrolysis, the hot emulsion is transferred to subsequent units for cooling and crystallization. The mixture is first cooled to a temperature of 65-85°C in a pre-cooling reactor, ensuring the product remains in its emulsion state. The final crystallization is then induced in a crystallizer at temperatures ranging from 10-55°C over a period of 5 to 20 minutes. This controlled, multi-stage cooling and crystallization process is designed to effectively separate and form the pure solid product, ensuring high quality and yield in a continuous manufacturing setting.

Table 1: Parameters for Continuous Production of Dithis compound

Process Stage Temperature Range Duration Outcome
Hydrolysis 80-100°C 2-25 minutes Aqueous emulsion of dithis compound monohydrate
Pre-cooling 65-85°C - Cooled aqueous emulsion
Crystallization 10-55°C 5-20 minutes Solid, pure dithis compound

Synthesis of Benzoyl-L-Tartaric Anhydride Intermediates

The synthesis of O,O'-diacyltartaric acid anhydrides, particularly O,O'-dibenzoyltartaric anhydride, is a critical preceding step for the production of the final acid. These anhydrides are stable intermediates that are most commonly prepared through the acylation of tartaric acid.

A prevalent method involves reacting L-tartaric acid with benzoyl chloride. This reaction can be facilitated by various catalysts and solvent systems to optimize yield and purity. For instance, one large-scale synthesis uses copper sulfate as a catalyst and toluene as a solvent. In this process, 450 kg of L-tartaric acid and 2 kg of copper sulfate are reacted with 880 kg of benzoyl chloride in toluene, yielding over 1200 kg of dibenzoyl tartaric acid anhydride, which is then hydrolyzed in situ to achieve a final product purity of over 99% and a total yield of 97.2%.

Other approaches have been developed to avoid by-products and complicated post-treatment steps. One such method reacts tartaric acid with both benzoyl chloride and benzotrichloride (B165768) in an organic solvent, which can be catalyzed by ferric chloride. The reaction temperature is typically maintained between 70°C and 150°C. Historically, reagents like thionyl chloride have also been used in the presence of catalysts such as ferric chloride, zinc chloride, or aluminum chloride to facilitate the formation of the anhydride.

Table 2: Comparison of Synthetic Methods for Dibenzoyl Tartaric Anhydride

Reagents Catalyst Solvent Key Features
L-tartaric acid, Benzoyl chloride Copper (II) sulfate Toluene High yield (97.2%) and purity (>99%) on a large scale.
Tartaric acid, Benzoyl chloride, Benzotrichloride Ferric chloride Organic Solvent Aims to reduce by-products like benzoic acid.
Tartaric acid, Benzoyl chloride Thionyl chloride Not specified A more traditional method, often requires a catalyst (FeCl3, ZnCl2, etc.).

Acylation Reactions of Tartaric Acid and Derivative Formation

The acylation of unprotected tartaric acid is a fundamental process for creating valuable derivatives. While the synthesis of diacyl derivatives is well-established, the direct synthesis of monoacyltartaric acids presents unique challenges and has been a subject of focused research.

Direct Synthesis of Monoacyltartaric Acids

Traditionally, obtaining monoacyltartaric acids required a multi-step process involving the protection of carboxylic groups, acylation, and subsequent deprotection. However, research has demonstrated the feasibility of a more direct, single-step acylation of unprotected tartaric acid using acyl chlorides. This simplified procedure is more economically and ecologically viable, making it suitable for larger-scale production.

Studies optimizing this direct benzoylation found that reacting L-tartaric acid with benzoyl chloride in a solvent like dimethoxyethane (DME) can yield the desired monobenzoyl derivative. While achieving very high yields is difficult, the process can produce various monoacylated derivatives in moderate yields.

Table 3: Synthesis of Monoacylated Tartaric Acids via Direct Acylation

Product R Group HPLC Yield (%) Isolated Yield (%)
2a Ph 41 30
2b 4-MeOC6H4 46 12
2c 2,6-(i-PrO)2C6H3 37 27
2d 9-anthryl 50 18

Data sourced from Bernaś et al.

Formation of Monobenzoyltartaric Anhydride

Detailed analysis of the direct benzoylation of tartaric acid led to the discovery of a previously undescribed intermediate: monobenzoyltartaric anhydride. It was found that the acylation process can proceed via two different routes. One route leads to the expected diacylation product, while the other proceeds through the formation of this novel monoacylated anhydride. This intermediate, O-benzoyl-L-tartaric anhydride, can be efficiently obtained by the cyclization of monobenzoyltartaric acid with thionyl chloride and opens a new pathway to novel tartaric acid derivatives through simple ring-opening reactions.

Advanced Applications in Chiral Resolution and Asymmetric Synthesis

Mechanism of Chiral Resolution via Diastereomeric Salt Formation

The primary mechanism by which benzoyl-L-tartaric acid effectuates chiral resolution is through the formation of diastereomeric salts. This classical yet highly effective method remains a cornerstone of enantiomeric separation in both laboratory and industrial settings.

Principles of Enantiomeric Separation with this compound

The fundamental principle of enantiomeric separation using this compound lies in the reaction between the chiral acid and a racemic mixture of a base, typically an amine. rsc.org This reaction yields a mixture of two diastereomeric salts. Since diastereomers possess different physical properties, such as solubility, they can be separated by methods like fractional crystallization. rsc.orglibretexts.org One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. rsc.org This allows for the physical separation of the two, and subsequent treatment of each separated salt can regenerate the individual enantiomers of the original racemic compound. libretexts.org The effectiveness of this process hinges on the differences in the crystal lattice energies of the diastereomeric salts, which dictates their solubility and crystallization behavior.

Diastereomeric Complexation and Crystallization Phenomena

The formation of a stable crystalline complex is crucial for successful resolution. chemicalbook.com this compound is particularly effective at forming these stable crystalline complexes with a variety of racemic compounds. chemicalbook.com The process involves dissolving the racemic mixture and the resolving agent in a suitable solvent, followed by heating and subsequent cooling to induce crystallization. chemicalbook.com The resulting diastereomeric salt is then filtered, washed, and can be recrystallized to enhance purity. chemicalbook.com The efficiency of this separation is often high, leading to significant diastereomeric excess of the desired product. chemicalbook.com The stoichiometry of the resulting complex in its crystalline form can be compared with its state in solution to better understand the complexation process. researchgate.net

Chiral Resolution of Diverse Racemic Mixtures

This compound and its anhydride (B1165640) form have proven to be versatile resolving agents for a wide array of racemic compounds, including amines, alcohols, and α-hydroxyphosphonates. nih.govacs.org

Resolution of Racemic Amines

The resolution of racemic amines is a classic application of this compound. The process relies on the formation of diastereomeric ammonium (B1175870) salts which can be separated by crystallization. rsc.org For instance, racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) can be resolved using (+)-tartaric acid, where the two resulting diastereomeric salts exhibit different solubility profiles, enabling their separation by filtration. rsc.org O,O′-Dibenzoyl-L-tartaric anhydride is also an effective agent for resolving racemic diphenyl 1-aminoalkanephosphonates, leading to optically active phosphonic analogues of amino acids like alanine, valine, and phenylalanine. researchgate.net

A study on the resolution of racemic albuterol highlights the practical application of this method. Treatment of the racemic mixture with dithis compound leads to the formation of a diastereomeric salt that can be isolated and purified to yield optically active albuterol. chemicalbook.com

Table 1: Examples of Racemic Amines Resolved with this compound Derivatives

Racemic CompoundResolving AgentOutcomeReference
1-phenyl-1,2,3,4-tetrahydroisoquinoline(+)-Tartaric acidSeparation of diastereomeric salts by crystallization rsc.org
Diphenyl 1-aminoalkanephosphonatesO,O′-Dibenzoyl-L-tartaric anhydrideOptically active phosphonic analogues of various amino acids researchgate.net
AlbuterolDithis compoundOptically active albuterol via diastereomeric salt formation chemicalbook.com

Resolution of Racemic Alcohols and α-Hydroxyphosphonates

O,O′-Dibenzoyl-L-tartaric anhydride is a highly effective chiral resolving agent for racemic alcohols and α-hydroxyphosphonates. nih.govacs.org In these resolutions, the racemic compounds are converted into a mixture of diastereomeric half-esters, which can then be readily separated, often by column chromatography. nih.govacs.org

A notable example is the kinetic resolution of racemic α-hydroxyphosphonates. A study demonstrated that the Bi(OTf)3-catalyzed acylation of racemic diethyl 1-hydroxy-1-phenylmethylphosphonate with (+)-dibenzoyl-L-tartaric anhydride preferentially reacts with the R-enantiomer. nih.govacs.org This diastereoselective reaction yields a mixture of two diastereomeric esters in a ratio of 86:14, which can be separated by column chromatography. nih.govacs.org Subsequent hydrolysis of the major diastereomer affords the (R)-enantiomer of the α-hydroxyphosphonate. acs.org This method has been successfully applied to various α-hydroxyphosphonates bearing different aromatic and non-aromatic substituents. nih.govacs.org

Table 2: Diastereoselective Resolution of Racemic α-Hydroxyphosphonates

Racemic α-HydroxyphosphonateCatalystDiastereomeric RatioOutcomeReference
Diethyl 1-hydroxy-1-phenylmethylphosphonateBi(OTf)386:14Enantiomerically enriched (R)- and (S)-α-hydroxyphosphonates nih.govacs.org
α-Hydroxyphosphonate with p-methoxy substituentBi(OTf)389:11Mixture of corresponding diastereomeric esters nih.govacs.org
α-Hydroxyphosphonate with styryl groupBi(OTf)387:13Mixture of corresponding diastereomeric esters nih.govacs.org

Deracemization Strategies Including Dynamic Chiral Salt Formation

Deracemization is an advanced strategy that can theoretically yield a single enantiomer from a racemic mixture with a 100% yield. escholarship.org One approach to deracemization involves dynamic salt formation. mdpi.comnih.gov This process is particularly useful for compounds that can racemize under certain conditions.

Dynamic atroposelective resolution of axially chiral nicotinamides has been achieved through crystallization by forming chiral salts with enantiopure dibenzoyltartaric acid (DBTA). mdpi.comnih.gov In this process, if one diastereomeric salt has superior crystallinity to the other and the substrate can efficiently racemize in solution, the equilibrium can be driven towards the formation of the less soluble, more crystalline salt. mdpi.com This results in the deracemization of the racemic base to yield an optically active salt in high yield. mdpi.com The axial chirality generated through this dynamic salt formation can be retained for an extended period even after the chiral acid is removed. mdpi.comnih.gov

This compound as a Chiral Auxiliary in Organic Transformations

Beyond its role as a resolving agent, this compound and its derivatives function as chiral auxiliaries. scimplify.combiosynth.comottokemi.com In this capacity, the chiral molecule is covalently bonded to a prochiral substrate to direct a subsequent chemical reaction to occur stereoselectively. After inducing the desired chirality in the product, the auxiliary can be removed and potentially recycled. This strategy is a powerful tool in asymmetric synthesis for creating specific stereoisomers. cymitquimica.com For instance, Di-O-benzoyl L-tartaric acid is utilized to produce β-amino acids from α-amino acids. biosynth.com Its inherent chirality makes it a valuable reagent for inducing stereoselectivity in a wide array of organic reactions, contributing to the synthesis of complex molecules with high precision. scimplify.com

Catalytic Roles in Asymmetric Reactions

The application of tartaric acid derivatives extends into the realm of asymmetric catalysis, where they are used to create chiral environments for reactions, often in substoichiometric amounts. indiamart.com

Derivatives of tartaric acid are pivotal in the development of chiral Lewis acid catalysts. libretexts.orgscielo.br A notable class of such catalysts are chiral (acyloxy)borane (CAB) complexes. semanticscholar.org These are prepared by reacting acylated tartaric acids, such as mono(2,6-dimethoxybenzoyl)tartaric acid, with a boron source like borane-THF or a boronic acid. libretexts.orgmit.edumit.edu The resulting cyclic boronic ester/anhydrides are effective Lewis acids that can catalyze various reactions. libretexts.orgmit.edu The chirality of the tartrate backbone induces a high degree of asymmetry in the products of the catalyzed reactions. libretexts.orgmit.edu The coordination of a chiral ligand to a metal precursor can deconstruct the metal salt's polymeric structure, enhancing its solubility and forming new active catalytic species. chinesechemsoc.org

The chiral Lewis acid catalysts derived from tartrates have found significant application in promoting asymmetric Diels-Alder reactions. libretexts.orgmit.edu This cycloaddition is a powerful method for forming two carbon-carbon bonds and up to four stereocenters simultaneously. libretexts.org The use of a catalyst derived from an acylated tartaric acid and borane (B79455) can enforce high enantioselectivity. libretexts.orgmit.edu For example, a catalyst prepared from mono(2,6-dimethoxybenzoyl)tartaric acid and borane has been used in the Diels-Alder reaction between cyclopentadiene (B3395910) and methacrolein. mit.edu The chiral environment of the catalyst directs the approach of the diene and dienophile, favoring the formation of one enantiomer of the product over the other. libretexts.orgmit.edu

O,O'-diacyl tartaric acid derivatives have been shown to act as effective chiral Brønsted acid catalysts in enantioselective Friedel-Crafts reactions. researchgate.net In one study, the efficiency of an O,O′-di-p-toluoyl-d-tartaric acid catalyst was explored in the reaction of indoles with an α-imino ester. researchgate.net It was discovered that the inclusion of water in the catalyst's structure was crucial for achieving high enantioselectivity, with the corresponding Friedel-Crafts product being obtained with up to 88% ee. researchgate.net This highlights the nuanced role that the catalyst structure and reaction conditions play in directing the stereochemical outcome of the reaction.

Ligand Design and Synthesis of Chiral Metal Complexes

This compound is also employed as a chiral ligand in the synthesis of chiral transition metal complexes. indiamart.comsigmaaldrich.com These complexes, in turn, can serve as catalysts in various asymmetric organic reactions. indiamart.com The tartaric acid derivative coordinates to a metal center, creating a defined chiral space around the catalytically active site. This approach has been demonstrated through the formation of multimeric complexes with divalent transition metal cations like zinc(II) and copper(II) in the gas phase, which showed a high degree of chiral recognition ability. nih.gov The type of metal ion used plays a significant role, as different metals can lead to unique dissociation pathways and chiral recognition characteristics. nih.gov

Coordination Chemistry of this compound with Transition Metals

The coordination chemistry of this compound and its parent compound, L-tartaric acid, with transition metals is a field of significant interest due to the formation of chiral metal complexes with potential applications in asymmetric catalysis. scispace.com As an α-hydroxycarboxylic acid, the tartaric acid framework provides multiple coordination sites, primarily through its carboxylate and hydroxyl groups. nih.gov The metal cation typically binds to the ligand via one oxygen atom from a carboxylate group and the adjacent alcoholic oxygen, forming a stable five-membered chelate ring. nih.gov

Studies on L-tartaric acid with d-electron metal ions such as copper(II), cobalt(II), and nickel(II) have revealed distinct coordination behaviors. nih.gov Potentiometric and spectroscopic analyses indicate that while cobalt(II) and nickel(II) tend to form monomeric complexes, copper(II) has a propensity to form dimeric structures. nih.gov The benzoyl groups in this compound introduce significant steric bulk and electronic effects, which can influence the geometry, stability, and reactivity of the resulting metal complexes. These tailored ligands are instrumental in creating chiral environments around a metal center, which is the foundational principle for their use in enantioselective catalysis. scispace.com Dithis compound, for example, may be used as a ligand to synthesize chiral transition metal complexes that serve as catalysts in organic asymmetric reactions. scispace.com

Table 1: Coordination Behavior of L-Tartaric Acid with Select Transition Metals
Metal IonObserved Complex TypeCoordination NotesReference
Copper (Cu(II))Monomers and DimersTends to form dimeric complexes, confirmed by EPR spectroscopy. Binds through carboxylate and alcoholic oxygen atoms. nih.govnih.gov
Cobalt (Co(II))MonomersForms monomeric complexes. In excess ligand conditions, two ligand molecules can coordinate to the metal center. nih.gov
Nickel (Ni(II))MonomersForms monomeric complexes, similar to Cobalt(II). nih.gov
Iron (Fe(III))Monomer (Glycolate-type)Forms complexes with α-hydroxy carboxylic acids. nih.gov

Spectroscopic and Computational Studies of Metal-Ligand Interactions

A combination of spectroscopic techniques and computational studies is employed to elucidate the structure and bonding in metal complexes of tartaric acid and its derivatives. These methods provide critical insights into the coordination mode and the geometry of the metal-ligand interactions. nih.govorganic-chemistry.org

Infrared (IR) spectroscopy is a fundamental tool for confirming the involvement of specific functional groups in metal coordination. nih.gov In the case of tartaric acid complexes, the disappearance or shift of the characteristic asymmetric stretching vibration of the C=O bond (typically near 1700 cm⁻¹) in the IR spectrum of the complex compared to the free ligand provides strong evidence of carboxylate group participation in binding the metal ion. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying complexes of paramagnetic metal ions like copper(II). nih.govwikipedia.org EPR spectra can confirm the formation of dimeric species in solution, a known characteristic of copper(II)-tartrate complexes. nih.gov

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy, provides information about the d-d electronic transitions of the metal ion and the chiral environment within the complex. nih.govorganic-chemistry.org Changes in the UV-Vis spectrum upon complexation can be used to determine the stoichiometry of the complexes, while CD spectroscopy is highly sensitive to the stereochemistry of the complex, defining the coordination mode in these chiral systems. nih.govbeilstein-journals.org These experimental techniques, often complemented by potentiometric measurements to determine complex stability constants, are essential for a comprehensive understanding of the metal-ligand interactions. nih.govwikipedia.org

Table 2: Spectroscopic Methods for Studying Metal-Tartrate Interactions
TechniqueInformation ObtainedReference
Infrared (IR) SpectroscopyConfirms the involvement of carboxyl and hydroxyl groups in metal coordination. nih.gov
Electron Paramagnetic Resonance (EPR)Defines the structure of paramagnetic complexes (e.g., confirms Cu(II) dimers). nih.gov
UV-Visible (UV-Vis) SpectroscopyStudies d-d electronic transitions and helps determine complex stoichiometry. nih.govbeilstein-journals.org
Circular Dichroism (CD)Provides information on the chiral environment and stereochemistry of the coordination sphere. nih.gov
PotentiometryDetermines the stability constants of the complexes formed in solution. nih.govwikipedia.org

Integration into Complex Organic Molecule Synthesis

This compound and its close derivatives are versatile tools in the synthesis of complex organic molecules, serving principally as chiral resolving agents, chiral auxiliaries, or as foundational chiral building blocks. acs.orgnih.gov

As a chiral resolving agent, dithis compound is highly effective at separating enantiomers from a racemic mixture by forming diastereomeric salts that exhibit different solubilities, allowing for separation by crystallization. chemrxiv.org This classical but powerful technique is used to obtain enantiomerically pure forms of complex molecules, such as the pharmaceutical agent albuterol and Tröger's base. scispace.comchemrxiv.org

Beyond resolution, derivatives of this compound are used as chiral auxiliaries or catalysts to induce stereoselectivity in chemical reactions. For instance, mono(2,6-dimethoxybenzoyl)tartaric acid can be combined with borane to form a chiral acyloxyborane (CAB) catalyst. nih.gov Such catalysts are effective in promoting asymmetric Diels-Alder reactions, a powerful carbon-carbon bond-forming reaction for building molecular complexity. nih.gov More recently, dithis compound has been employed in advanced applications such as asymmetric photoreactions designed for the deracemization of chiral compounds. chemrxiv.org

Furthermore, the tartaric acid skeleton itself serves as an inexpensive and readily available chiron, a chiral synthon used to introduce defined stereochemistry into a target molecule. acs.org Its C2-symmetric backbone with two stereocenters can be chemically manipulated to construct complex fragments of natural products. For example, L-tartaric acid derivatives have been used as precursors in the syntheses of bioactive molecules like the cytotoxic polyacetylene PQ-8 and jasmonates, demonstrating their role in unambiguously setting multiple stereocenters within a complex molecular architecture. acs.org

Application in Synthesis of Beta-Amino Acids from Alpha-Amino Acids

While the direct conversion of α-amino acids to β-amino acids often relies on homologation reactions like the Arndt-Eistert synthesis that inherently retain the stereochemistry of the starting material, this compound derivatives play a crucial, albeit different, role in the context of producing enantiomerically pure β-amino acids.

Specifically, dithis compound (L-DBTA) has been identified as a highly effective acidic resolving agent for the separation of racemic β-amino acid derivatives. In the synthesis of many β-amino acids, the final product is often a racemic mixture, containing both the (R) and (S) enantiomers. To be used in pharmaceutical applications, where typically only one enantiomer is active, this mixture must be separated.

Research has shown that while common resolving agents like L-tartaric acid itself are ineffective, diacylated tartaric acids, including dithis compound and di-p-toluoyl-L-tartaric acid, can effectively resolve the enantiomers of β-amino-phenylbutyric acid derivatives. The process involves reacting the racemic β-amino acid derivative with L-DBTA in a suitable solvent, which leads to the selective crystallization of one diastereomeric salt. This allows for the isolation of the desired R- or S-enantiomer of the β-amino acid with high optical purity. This application is critical for obtaining the final, biologically active, single-enantiomer β-amino acid.

Derivatives and Analogues of Benzoyl L Tartaric Acid in Research

Synthesis and Stereochemical Analysis of Diaryl Esters of L-Tartaric Acid

The synthesis of previously unknown diaryl esters of L-tartaric acid has been accomplished, expanding the library of chiral auxiliaries derived from this versatile scaffold. nih.govacs.org These syntheses often involve the reaction of L-tartaric acid with various aryl alcohols. One approach involves the protection of L-tartaric acid, followed by partial hydrolysis to yield a monoester, which is then treated with different substituted phenols to produce the desired monoaryl esters. researchgate.netresearchgate.net The structures of these synthesized esters have been rigorously characterized using a suite of spectroscopic techniques, including Infrared (IR), ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS-ESI), as well as elemental analysis. researchgate.net In some cases, the precise three-dimensional structure has been confirmed by X-ray crystallography. researchgate.net

A significant aspect of this research is the stereochemical analysis of these newly synthesized diaryl esters. Techniques such as Nuclear Magnetic Resonance (NMR) and circular dichroism (CD) spectroscopy, in conjunction with Density Functional Theory (DFT) calculations and X-ray diffraction, have been employed to study their conformations in both solution and the solid state. nih.govacs.orgresearchgate.net These studies have revealed that the four-carbon tartrate chain in these diaryl esters predominantly exists in an extended conformation. nih.govacs.orgacs.org

Conformation and Chiroptical Properties of Diaryl Esters

The conformational preferences and chiroptical properties of diaryl esters of L-tartaric acid are intrinsically linked and have been a key focus of investigation. Studies combining DFT calculations, NMR spectroscopy, circular dichroism, and X-ray diffraction have provided a comprehensive understanding of their structural characteristics. nih.govacs.orgresearchgate.net

It has been consistently observed that the four-carbon backbone of these diaryl esters adopts an extended (T) conformation. acs.org While this extended conformation is prevalent in solution, X-ray diffraction studies have shown a greater degree of nonplanarity in the crystalline state. nih.govacs.org The chiroptical properties, particularly the Cotton effects observed in circular dichroism spectra, are highly sensitive to the conformation of the molecule. For instance, a negative Cotton effect observed between 220-240 nm is considered characteristic of the absolute configuration and conformation of both dialkyl and diaryl L-tartrates. acs.org

A remarkable finding in this area is the unusually strong exciton (B1674681) Cotton effects exhibited by dinaphthyl tartrates. nih.govacs.org For example, di-1-naphthyl L-tartrate displays a significant exciton Cotton effect, which is attributed to the coupling of the ¹B(b) transitions in the naphthyl chromophores. nih.govacs.org This strong coupling occurs despite the acyclic nature of the molecule and the considerable distance (over 10 Å) separating the two chromophores. nih.govacs.orgacs.org

Research on N-Substituted Mono- and Diacyltartrimides

Research into N-substituted mono- and diacyltartrimides has revealed interesting and sometimes unexpected reaction pathways. The synthesis of these compounds is often pursued for their potential applications, including as inhibitors of HIV integrase. researchgate.net

One notable observation is the unusual hydrolysis of diacyl tartaric acids during their reaction with primary amines, which leads to the formation of new monoacyl tartrimides. researchgate.net For example, the reaction of dibenzoyltartaric acid with benzylamine (B48309) can yield a mixture of products including monobenzoyl-N-benzyltartrimide and dibenzoyl-N-benzyltartrimide. arkat-usa.org The formation of the monobenzoyltartrimide is proposed to occur via the hydrolysis of a dibenzoyltartaric monoamide intermediate, a pathway not commonly reported. arkat-usa.org

The reaction conditions, such as temperature and solvent, play a crucial role in the product distribution. Heating dibenzoyl-N-benzyltartaric monoamide results in a mixture of the corresponding mono- and dibenzoyltartrimides. arkat-usa.org The direct synthesis of these tartrimides can be challenging to control, and alternative methods, such as the acylation of N-substituted tartrimides, have been explored, though they often result in mixtures that are difficult to separate. arkat-usa.orgresearchgate.net

Table 1: Products from the Reaction of Dibenzoyltartaric Acid with Benzylamine

Product Name Abbreviation Notes
Monobenzoyl-N-benzyltartrimide 3f Formation increases over time with heating. arkat-usa.org
Dibenzoyl-N-benzyltartrimide 4f Formation increases slowly over time with heating. arkat-usa.org
Dibenzoyl-N-benzyltartaric monoamide 7f An intermediate that is consumed during the reaction. arkat-usa.org

Studies on Mono(2,6-dimethoxybenzoyl)tartaric Acid

Mono(2,6-dimethoxybenzoyl)tartaric acid is a significant derivative of tartaric acid, primarily utilized as a precursor for chiral catalysts. mit.eduscielo.br Its synthesis is a key step in the preparation of chiral acyloxyborane (CAB) catalysts, which are highly effective in promoting asymmetric Diels-Alder reactions. mit.eduscielo.br

The synthesis involves the monoacylation of a tartaric acid derivative, typically dibenzyl tartrate, with 2,6-dimethoxybenzoyl chloride. mit.edu This reaction requires careful control of stoichiometry and reaction conditions to selectively acylate only one of the hydroxyl groups of the tartaric acid. mit.edu The resulting product, dibenzyl mono(2,6-dimethoxybenzoyl)tartrate, is then converted to mono(2,6-dimethoxybenzoyl)tartaric acid through hydrogenolysis. pw.edu.pl

The CAB catalyst generated in situ from this acid and borane (B79455) has demonstrated high enantioselectivity in the Diels-Alder reaction between cyclopentadiene (B3395910) and various dienophiles. scielo.br The presence of the bulky and electron-donating 2,6-dimethoxybenzoyl group is crucial for creating a well-defined chiral environment around the boron center, which in turn dictates the stereochemical outcome of the catalyzed reaction.

Comparative Studies with Other Tartaric Acid Derivatives (e.g., Di-p-Toluoyl Tartaric Acid)

Comparative studies of benzoyl-L-tartaric acid and its analogues, such as di-p-toluoyl-L-tartaric acid, are essential for understanding how structural modifications influence their properties and applications, particularly in chiral resolution.

Di-p-toluoyl-L-tartaric acid, for instance, is a widely used resolving agent. smolecule.comresearchgate.net The p-toluoyl groups, with their methyl substituents, alter the steric and electronic nature of the molecule compared to the parent benzoyl derivative. These modifications can enhance its solubility and its ability to form diastereomeric salts with specific racemic compounds, thereby improving the efficiency of chiral separations. smolecule.com

The effectiveness of these resolving agents is highly dependent on the specific substrate being resolved. For example, O,O′-di-p-toluoyl-(R,R)-tartaric acid has been identified as a particularly effective agent for the resolution of venlafaxine (B1195380). researchgate.net Similarly, both dibenzoyl- and di-p-toluoyl-(2R,3R)-tartaric acids have shown exceptional performance in the resolution of phospholene oxides. researchgate.net The choice between different tartaric acid derivatives often comes down to empirical screening to find the optimal resolving agent for a given racemic mixture. The recovery and recycling of these valuable resolving agents from the diastereomeric salts is also a critical consideration in industrial applications. epo.org

Table 2: Comparison of Tartaric Acid Derivatives as Resolving Agents

Derivative Key Feature Application Example
This compound Parent compound General resolving agent
Di-p-toluoyl-L-tartaric acid p-methyl substituent Resolution of venlafaxine researchgate.net, phospholene oxides researchgate.net
Dibenzoyl-D-tartaric acid Enantiomer of the L-form Used in non-linear optical materials and chiral resolutions.

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are fundamental in separating benzoyl-l-tartaric acid from impurities and its corresponding enantiomer, ensuring high chiral purity for stereoselective applications.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quality control of this compound. biosynth.com A specific and sensitive isocratic HPLC method has been developed and validated for the determination of the unwanted D-enantiomer in (-)-dithis compound (L-DBTA). researchgate.net This method is crucial for regulatory compliance, quality control, and process optimization in pharmaceutical applications where the chiral purity of reagents is paramount. researchgate.net

The separation is typically achieved on a specialized chiral stationary phase (CSP). One validated method utilizes a Chiral PAK IA column, which effectively resolves the L- and D-enantiomers. researchgate.net The mobile phase composition is critical for achieving separation; a common system consists of a mixture of n-heptane, isopropanol (B130326) (IPA), and trifluoroacetic acid. researchgate.net Detection is commonly performed using a UV detector at a wavelength of 230 nm, where the benzoyl chromophores exhibit strong absorbance. researchgate.net This methodology has demonstrated excellent linearity and accuracy for quantifying the D-enantiomer from the limit of quantification (LOQ) up to 200% of the specification limit, confirming its suitability for routine quality control testing. researchgate.net Another approach involves using anion exchanger CSPs, such as CHIRALPAK QN-AX and QD-AX, which have shown remarkable performance in resolving a wide variety of acidic compounds, including 2,3-dibenzoyl-DL-tartaric acid. chiraltech.com

Table 1: Example of HPLC Method Parameters for Chiral Purity Analysis of (-)-Dithis compound
ParameterConditionReference
Stationary Phase (Column) Chiral PAK IA (250 × 4.6 mm, 5.0 µm) researchgate.net
Mobile Phase n-heptane / isopropanol (IPA) / trifluoroacetic acid (900:100:1 v/v/v) researchgate.net
Mode Isocratic researchgate.net
Column Temperature 40°C researchgate.net
Detection Wavelength 230 nm researchgate.net
Resolution (L-DBTA vs. D-DBTA) > 1.5 researchgate.net

Capillary Electrophoresis for Chiral Resolution

Capillary electrophoresis (CE) offers an alternative and powerful technique for chiral separations. springernature.comconsensus.app While specific studies on this compound are less common, methods developed for its parent compound, tartaric acid, demonstrate the potential of CE. The direct chiral resolution of DL-tartaric acid has been successfully achieved using ion-pair capillary electrophoresis. nih.gov

This technique employs a chiral counterion in the background electrolyte (BGE) to form transient diastereomeric complexes with the enantiomers of the analyte. nih.gov For tartaric acid, (1R,2R)-(-)-1,2-diaminocyclohexane (R-DACH) has been used effectively as a chiral counterion. nih.govresearchgate.net The differential stability and electrophoretic mobility of these diastereomeric pairs lead to their separation. Factors such as the concentration of the chiral selector, the pH of the BGE, and the addition of organic modifiers like ethanol (B145695) are optimized to achieve baseline resolution in a short analysis time. nih.gov The electrophoretic behavior suggests that the two carboxyl groups and two hydroxyl groups of the tartaric acid molecule are key to the enantioseparation process. nih.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, including the confirmation of stereochemistry. wordpress.com For (-)-dithis compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its identity. semanticscholar.org

The ¹H NMR spectrum shows distinct peaks for the methine protons and the aromatic protons of the benzoyl groups. researchgate.netresearchgate.net The chemical shifts and coupling constants of the two methine protons (H-2 and H-3) are particularly important for confirming the relative stereochemistry. In studies involving chiral recognition, changes in the chemical shifts of these protons upon addition of a chiral receptor or substrate can provide detailed information about the binding geometry and intermolecular interactions. rsc.org For instance, when D-(-)-dibenzoyl tartaric acid complexes with a specific synthetic receptor, the benzoyl proton resonances shift significantly upfield due to the influence of the receptor's binaphthyl ring current, whereas the methine C-H resonance barely moves. rsc.org In contrast, the complex with L-(+)-dibenzoyl tartaric acid shows the opposite effect, with the C-H resonance shifting upfield while the benzoyl protons are largely unaffected, indicating a different binding geometry. rsc.org

Table 2: Representative ¹H and ¹³C NMR Spectral Data for (-)-Dithis compound Anhydride (B1165640)
NucleusChemical Shift (δ, ppm)Reference
¹H NMR (in DMSO-d6) 8.05–7.58 (m, 5H), 6.33 (d, J = 6.8 Hz, 1H), 5.38 (dd, J = 6.8 Hz, 1H) umich.edu
¹³C NMR (in DMSO-d6) 168.86, 165.98, 164.67, 134.45, 129.67, 129.11, 127.88, 74.73, 71.64 umich.edu
Note: Data is for the anhydride derivative, as detailed in the cited source. Chemical shifts for the diacid may vary slightly.

Circular Dichroism Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a vital technique for studying the chiroptical properties of chiral molecules by measuring the differential absorption of left and right circularly polarized light. wordpress.com The CD spectrum of a chiral compound is highly sensitive to its absolute configuration and conformation.

For L- and D-tartaric acid, the CD spectra show characteristic intense bands in the far-UV region, confirming their chiral nature. researchgate.net Studies on diaryl esters of L-tartaric acid have utilized CD spectroscopy in conjunction with NMR and DFT calculations to investigate their conformations in solution. figshare.com The benzoyl groups in this compound act as chromophores. The spatial relationship between these chromophores, dictated by the tartaric acid backbone, can lead to exciton (B1674681) coupling, where the interaction between the transition dipoles of the chromophores results in a characteristic bisignate (two-signed) CD signal. The sign of this signal can be correlated with the absolute stereochemistry of the molecule. wordpress.com

Mass Spectrometry for Chiral Recognition Evaluation

Mass spectrometry (MS), particularly when combined with electrospray ionization (ESI), has emerged as a powerful tool for evaluating chiral recognition. acs.org This method can be used to study the non-covalent interactions between a chiral host and enantiomeric guest molecules in the gas phase. acs.orgnih.gov

Research has demonstrated the chiral recognition of a derivative, di-o-benzoyl-tartaric acid dibutyl ester, using ESI Fourier transform ion cyclotron resonance mass spectrometry. acs.orgnih.gov In this method, the analyte forms diastereomeric complexes with a chiral reference molecule (e.g., L-tryptophan) and a metal ion (e.g., Zn(II) or Cu(II)). acs.orgnih.gov These complexes are then isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). The extent of chiral recognition is evaluated by comparing the dissociation efficiencies or fragmentation patterns of the diastereomeric complexes. acs.org A high degree of chiral recognition was observed in doubly charged tetrameric complexes bound by copper(II) and zinc(II), indicating that the type of binding ion plays a significant role in the chiral recognition process. acs.orgnih.gov This kinetic method allows for the quantification of optical isomers in mixtures and provides insight into the mechanisms of chiral discrimination. rsc.org

Advanced Imaging Techniques for Product Characterization (e.g., TEM)

Advanced imaging techniques are pivotal for understanding the morphology and crystal structure of chemical compounds. While direct Transmission Electron Microscopy (TEM) studies specifically on this compound are not extensively documented in the literature, its application for closely related compounds provides insight into its potential utility.

For instance, TEM has been employed in the characterization of the synthesized product of L-dibenzoyl tartaric acid, a di-substituted derivative. In this context, TEM tests were used to assess the structure and confirm the purity of the final product, with reported purities as high as 99.09% to 99.47%. acs.org This demonstrates the capability of TEM to provide valuable information on the quality and consistency of tartaric acid derivatives.

Beyond electron microscopy, other advanced characterization methods have been applied. The crystal structure of this compound has been determined, and its details are available through the Cambridge Crystallographic Data Centre (CCDC Number: 751827). nih.gov This type of analysis provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the solid state.

Furthermore, techniques like Atomic Force Microscopy (AFM) are increasingly used to probe the surface structures and self-assembly of chiral organic acids at the nanoscale. acs.orgacs.org AFM can reveal real-space structures and has been used to identify different chiral forms of amino acid crystals by imaging their distinct growth orientations and molecular lattices. acs.org While specific AFM studies on this compound are not prominent, the application of this technique to other chiral molecules highlights a powerful method for characterizing the morphological properties that are beyond the scope of spectroscopic techniques.

Theoretical and Mechanistic Investigations

Computational Chemistry Approaches for Conformation Analysis (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for analyzing the conformational landscape of tartaric acid and its derivatives, including benzoyl-l-tartaric acid. These studies are crucial for understanding the molecule's structure and its role in chiral recognition.

DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the stable conformations of these molecules. The process typically involves an initial scan of the conformational space using molecular mechanics, followed by geometry optimization of the identified conformers at the DFT level to find the most stable, lowest-energy structure. For tartaric acid itself, multiple stable conformers have been identified through such methods.

Studies on various tartaric acid derivatives show that the four-carbon chain predominantly adopts an extended, antiperiplanar (trans) conformation. This extended conformation is a recurring structural motif observed in the acid, its salts, and its esters. However, the degree of non-planarity can be higher in the crystalline state compared to the solution phase.

The conformational preferences are significantly influenced by the potential to form multiple intramolecular and intermolecular hydrogen bonds. The stability of different conformers is dictated by the formation and breaking of these hydrogen bonds between hydroxyl or amide donors and oxygen acceptors. Hydrogen bonds that result in the formation of five-membered rings are found to be particularly stabilizing. These computational findings are essential for designing molecular structures with specific properties for applications like chiral recognition.

Computational MethodBasis SetKey Finding
Density Functional Theory (DFT)B3LYP/6-311++G(d,p)Determination of multiple stable conformers of tartaric acid.
DFT and X-ray DiffractionNot SpecifiedThe four-carbon chain in tartaric acid derivatives is predominantly in an extended (trans) conformation.
DFT and Spectroscopic MeasurementsNot SpecifiedConformational changes are primarily controlled by the formation and breaking of hydrogen bonds.

Elucidation of Enantioselective Recognition Mechanisms

The ability of this compound and related derivatives to distinguish between enantiomers is known as enantioselective or chiral recognition. This phenomenon is fundamental to its application as a chiral resolving agent and has been investigated through various spectroscopic and computational methods.

The mechanism often involves the formation of diastereomeric complexes with the analyte, where the different spatial arrangements and interaction energies between the enantiomers of the analyte and the chiral selector allow for discrimination. Synthetic receptors designed with chiral spacers and binding sites complementary to tartaric acid derivatives have been developed to study these recognition events. For example, a synthetic receptor with two acylaminopyridine units linked by a chiral binaphthyl spacer has been shown to bind enantiomers of diacyl tartaric acids through distinct geometries. Spectroscopic techniques like ¹H NMR are used to probe these interactions, revealing changes in chemical shifts upon complex formation that provide insight into the binding geometry.

The flexibility of the benzoyl groups has been identified as an essential factor for selectivity in tartaric acid-based chiral selectors. This flexibility allows the selector to adapt its conformation to optimize interactions with one enantiomer over the other.

Role of Intermolecular Interactions (e.g., Hydrogen Bonding, Acid-Base Interactions)

Intermolecular interactions are the cornerstone of chiral recognition by this compound derivatives. Hydrogen bonding, in particular, plays a critical role in the formation and stability of the diastereomeric complexes.

In many systems, the amide NH functions are essential for chiral recognition, contributing significantly to both the retention and selectivity of analytes. Studies using synthetic receptors have demonstrated the formation of multiple hydrogen bonds between the receptor and the carboxylates of the tartaric acid derivative. For instance, the addition of dibenzoyl tartaric acid to a solution containing a specific synthetic receptor led to a large downfield shift of the amide-NH resonance in the ¹H NMR spectrum, confirming the formation of a tetrahydrogen-bonded complex.

Besides strong hydrogen bonds, weaker interactions can also play a decisive role. Secondary interactions, controlled by stereochemical factors, can govern the molecular recognition process. Acid-base interactions contribute significantly to the binding, especially in the resolution of racemic amine compounds, where stable diastereomeric salts are formed. The precise geometry of these interactions, including repulsive or attractive forces between different parts of the molecules, determines which enantiomer binds more strongly, thus enabling their separation.

Influence of Binding Ions on Chiral Recognition

The presence of binding ions, particularly metal cations, can significantly influence the process of chiral recognition. These ions can act as bridges or templates, organizing the chiral selector and the analyte into a well-defined complex, thereby enhancing enantioselectivity.

The use of divalent transition metal cations like zinc(II) and copper(II) as binding ions has been shown to be effective in the gas-phase chiral recognition of di-o-benzoyl-tartaric acid dibutyl ester. In this method, multimeric complexes are formed between the metal ion, a chiral reference like L-tryptophan, and the tartaric acid derivative. The type of binding ion was found to play a crucial role, with different ions leading to unique dissociation pathways and distinct chiral recognition characteristics. A high degree of chiral recognition was observed in complexes involving copper and zinc.

In another example, a chiral gelator based on a BINOL skeleton was used for the tandem visual recognition of Cu²⁺ and chiral tartaric acid. The Cu²⁺ ions coordinate with the carboxyl groups of the gelator to form a stable metal-organic gel. This gel then exhibits enantioselective recognition by collapsing upon the addition of a very small amount of L-tartaric acid compared to other chiral acids, demonstrating how metal coordination can be harnessed for highly selective chiral sensing.

IonSystemRole in Chiral Recognition
Zinc(II) (Zn²⁺)Gas-phase complexes with di-o-benzoyl-tartaric acid dibutyl esterActs as a binding ion, forming multimeric complexes and enabling a high degree of chiral recognition.
Copper(II) (Cu²⁺)Gas-phase complexes with di-o-benzoyl-tartaric acid dibutyl esterServes as a binding ion, leading to distinct dissociation pathways and high chiral recognition capability.
Copper(II) (Cu²⁺)Supramolecular gel with a BINOL-based chiral gelatorCoordinates with carboxyl groups to form a metal-organic gel that selectively collapses in the presence of L-tartaric acid, enabling visual enantioselective recognition.

Reaction Pathway Analysis and Kinetic Studies in Synthesis and Resolution

The synthesis of this compound and its application in kinetic resolution involve specific reaction pathways and kinetic considerations that are crucial for optimizing yield, purity, and efficiency.

The synthesis typically proceeds via the acylation of L-tartaric acid with benzoyl chloride. One common pathway involves the formation of an intermediate, L-(-)-Dithis compound anhydride (B1165640), which is then hydrolyzed to yield the final product. Studies have shown that this acylation can proceed via two possible routes. The use of catalysts, such as copper sulfate (B86663) or ferrous sulfate, can significantly shorten the reaction time and improve both the yield (to over 95%) and the quality of the product. This optimized process allows for the recycling of solvents, reducing production costs and environmental impact, making it suitable for large-scale production.

This compound is a widely used resolving agent in kinetic resolutions. Kinetic resolution differentiates two enantiomers in a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent, such as this compound. This results in an enantioenriched sample of the less reactive enantiomer. The process relies on the formation of diastereomeric salts with racemic compounds, such as amines, which often have different solubilities, allowing for their separation by crystallization.

In a successful kinetic resolution, the rate of reaction for one enantiomer is significantly faster than for the other. For dynamic kinetic resolution (DKR), where the slower-reacting enantiomer is continuously racemized back to the racemic mixture, it is possible to convert 100% of the starting material into a single enantiomer of the product. For an efficient DKR, the rate of racemization should be at least equal to or greater than the reaction rate of the faster-reacting enantiomer.

Emerging Research Areas and Industrial Relevance

New Applications in Functional Materials

The intrinsic chirality of tartaric acid and its derivatives is being leveraged in the synthesis of advanced functional polymers. While not a "doping agent" in the traditional sense of a physical additive, derivatives of tartaric acid are integral in creating chiral polymers by being incorporated directly into their structure as monomers or chain extenders. This approach imparts specific three-dimensional architectures to the resulting materials. patsnap.comscirp.org

Researchers have successfully synthesized chiral polyurethane elastomers and polyamides by using L-tartaric acid as a key building block. scirp.orgrsc.org In these syntheses, the tartaric acid moiety is covalently bonded into the polymer backbone. scirp.org This incorporation of a chiral unit controls the stereochemistry of the polymerization process, leading to polymers with specific tacticity and helical conformations. patsnap.commetu.edu.tr The resulting chiral polymers exhibit unique optical activities and thermal properties, which are essential for applications in specialized optical materials and coatings. patsnap.comscirp.org The precise control over the polymer's architecture afforded by using tartaric acid derivatives is a significant area of development in materials science. patsnap.com

Integration with Aggregation-Induced Emission (AIE) for Chiral Sensing and Separation

A significant area of emerging research is the use of Benzoyl-L-tartaric acid in conjunction with luminogens that exhibit aggregation-induced emission (AIE). AIE materials are non-emissive when dissolved but fluoresce intensely upon aggregation, a phenomenon that can be exploited for highly sensitive detection and separation of chiral molecules. sigmaaldrich.com

Optically active AIE luminogens (AIEgens) have been developed that can effectively discriminate between the enantiomers of dibenzoyl-tartaric acid. metu.edu.tr The process relies on the enantioselective aggregation of the AIEgen with one specific enantiomer. For instance, studies have shown that a chiral AIE-active diamine can preferentially aggregate with dithis compound, leading to a dramatic increase in fluorescence intensity. A very high fluorescence intensity ratio (I L /I D ) of 281 was achieved when discriminating between the L- and D-enantiomers of dibenzoyl-tartaric acid. metu.edu.trsigmaaldrich.com

This enantioselective interaction allows for not only sensing but also physical separation. By inducing aggregation with one enantiomer in a racemic mixture, that enantiomer can be precipitated and easily separated by simple filtration. metu.edu.tr This AIE-based method serves as a convenient and low-cost tool for both chiral detection and preparative separation. sigmaaldrich.comchemicalbook.com

Table 1: Performance of AIE-based Chiral Sensing and Separation for Dibenzoyl-tartaric Acid

AIEgen Type Analyte Key Finding Separation Efficiency (% L-analyte in precipitate) Enantiomeric Excess (ee) of Precipitate Reference

Economic Viability and Industrial Application Value

The primary industrial value of this compound lies in its extensive use as a chiral resolving agent for racemic mixtures, particularly for amines. google.combiosynth.com This classical resolution method, which relies on the formation of diastereomeric salts with different solubilities, remains one of the most applied technologies in the pharmaceutical and chemical industries due to its relative simplicity, scalability, and cost-effectiveness. rsc.orgresearchgate.net

The economic viability of using this compound is enhanced by its stable properties, the relative inexpensiveness of its parent compound (L-tartaric acid), and the potential for it to be recycled post-resolution. biosynth.com Efficient synthesis methods have been developed to produce high-purity this compound with yields exceeding 95%, which is crucial for its industrial application. These methods often focus on reducing by-products and allowing for the recycling of solvents to lower production costs and minimize environmental impact.

Its application is critical in the production of enantiomerically pure active pharmaceutical ingredients (APIs), where a single enantiomer provides the desired therapeutic effect while the other may be inactive or cause adverse effects. scirp.org For example, it has been effectively used in the resolution of compounds like praziquantel. The demand for enantiopure drugs continues to drive the market for effective and economical resolving agents like this compound.

Table 2: Industrial Value of this compound

Application Area Function Key Advantages Economic Factors
Pharmaceuticals Chiral resolution of racemic amines and other APIs. google.comresearchgate.net High efficiency in forming diastereomeric salts, leads to high-purity enantiomers. researchgate.net Cost-effective compared to other methods, scalability, essential for producing safer and more effective drugs. rsc.org
Chemical Synthesis Chiral auxiliary, intermediate for organic synthesis. biosynth.com Versatile chiral building block, enables precise control over stereochemistry. Low-cost raw materials, potential for catalyst/solvent recycling improves process economy.

| Agrochemicals, Flavors & Fragrances | Asymmetric synthesis catalyst. | Ensures high enantiomeric purity, which is vital for product efficacy and properties. | Growing demand for high-purity, single-enantiomer compounds. |

Future Perspectives in Asymmetric Organic Chemistry

The role of this compound and its parent compound is set to evolve beyond classical resolutions. As asymmetric synthesis advances, there is a growing focus on developing novel, highly efficient catalytic systems, and tartaric acid derivatives are valuable chiral starting materials for this purpose.

One promising future direction is the expanded use of this compound in advanced dynamic resolution techniques. Recent research has shown its application in asymmetric photoreactions to achieve deracemization, where a crystalline salt formed with this compound undergoes a photochemical reaction to yield an enantiomerically pure product. researchgate.net This innovative approach highlights its potential in modern stereochemistry beyond simple diastereomeric salt formation. researchgate.net

Furthermore, the broader field of asymmetric synthesis is moving towards greener and more sustainable methods. The fact that L-tartaric acid is a readily available and inexpensive natural chiral source makes its derivatives, including this compound, well-suited for the development of new sustainable organocatalysts. Future work will likely focus on creating more diversified libraries of catalysts derived from tartaric acid to be screened for a wide range of chemical transformations, addressing challenges of scalability and cost.

Q & A

Q. What are the optimal methods for synthesizing Benzoyl-l-tartaric acid, and how can reaction conditions be adjusted to improve yield?

this compound is synthesized via benzoylation of L-tartaric acid using benzoyl chloride or derivatives. Key factors include solvent choice (e.g., 1,2-dimethoxyethane for reflux conditions), stoichiometric ratios, and reaction time. For example, Bernas et al. (2010) reported a 30% yield using a 1:1 molar ratio of tartaric acid to benzoyl chloride under reflux . To optimize yield, consider incremental additions of benzoyl chloride or using catalysts like DMAP. Purity can be enhanced via recrystallization in ethanol-water mixtures .

Q. How should researchers characterize the purity and stereochemical integrity of this compound?

Use a combination of analytical techniques:

  • HPLC : Employ chiral columns (e.g., Chiralpak® IA) with a mobile phase of hexane/isopropanol/trifluoroacetic acid (90:10:0.1) to confirm enantiomeric purity .
  • NMR : Compare 1^1H and 13^{13}C spectra with literature data (e.g., δ 7.4–8.1 ppm for benzoyl protons) .
  • Melting Point : Verify against published values (e.g., 188–193°C for anhydrous forms) .

Q. What are the best practices for recrystallizing this compound to achieve high purity?

Dissolve the crude product in a minimal volume of hot ethanol, then slowly add deionized water until cloudiness appears. Cool to 4°C for 12 hours to precipitate crystals. Filter under reduced pressure and dry in a vacuum desiccator. Document solvent ratios and crystallization temperatures to ensure reproducibility .

Advanced Research Questions

Q. How can this compound be utilized in chiral resolution of racemic mixtures, and what experimental parameters influence enantioselectivity?

this compound forms diastereomeric salts with racemic bases (e.g., amines). Key parameters include:

  • Solvent Polarity : Low-polarity solvents (e.g., ethyl acetate) enhance salt precipitation .
  • Stoichiometry : A 1:1 molar ratio of acid to base minimizes co-crystallization of undesired enantiomers .
  • Temperature : Cooling rates (<1°C/min) improve crystal lattice formation for selective separation .

Q. How should researchers resolve contradictions in reported crystallographic data for this compound derivatives?

Discrepancies may arise from polymorphic forms or hydration states. To address this:

  • Perform PXRD (powder X-ray diffraction) to compare experimental patterns with Cambridge Structural Database entries.
  • Conduct TGA/DSC to identify hydrate-to-anhydrous transitions (e.g., weight loss at 100–120°C indicates water loss) .
  • Replicate synthesis conditions from conflicting studies and validate using orthogonal methods (e.g., IR spectroscopy) .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

  • Ventilation : Use fume hoods to avoid inhalation of benzoyl chloride vapors.
  • PPE : Wear nitrile gloves and goggles due to the compound’s irritant properties (R36 hazard code) .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Methodological Considerations

Q. How can computational modeling aid in predicting the chiral recognition mechanisms of this compound?

Molecular docking (e.g., AutoDock Vina) and DFT calculations (e.g., Gaussian 09) can simulate interactions between the acid and target enantiomers. Focus on hydrogen bonding and π-π stacking energies to rationalize selectivity trends .

Q. What strategies ensure reproducibility in kinetic studies of this compound esterification?

  • Standardized Protocols : Document reagent drying times (e.g., 24 hours over P2_2O5_5) and moisture-free conditions.
  • In-line Monitoring : Use FTIR to track ester C=O peak formation (∼1740 cm1^{-1}) in real time .
  • Data Reporting : Include error margins for reaction rates and statistical validation (e.g., triplicate runs ±2% RSD) .

Tables for Key Data

Synthesis Condition Yield Reference
1:1 molar ratio, reflux, 4h30%Bernas et al. (2010)
1:1.2 molar ratio, DMAP, 6h45%Mravik et al. (1996)
Analytical Technique Key Parameter Application
Chiral HPLCRetention time: 12.3 minEnantiopurity verification
1^1H NMRδ 5.5 ppm (tartrate H)Stereochemical confirmation

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Benzoyl-l-tartaric acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.